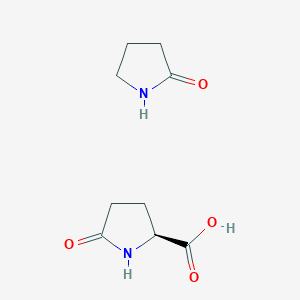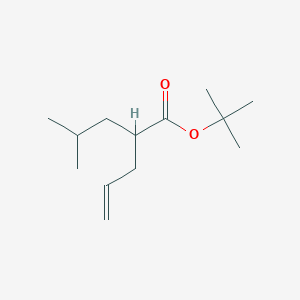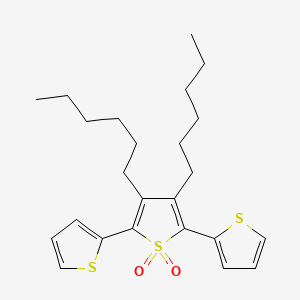
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester: is a chemical compound with the molecular formula C13H11NO7. This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester typically involves the reaction of appropriate benzopyran derivatives with nitro compounds under controlled conditions. One common method involves the use of triethylammonium acetate (TEAA) under microwave irradiation to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as iron (II) in an acidic medium.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron (II) in acidic medium.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to interact with various biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its antiproliferative activity against various cancer cell lines and its ability to inhibit specific enzymes involved in disease pathways .
Industry: Industrially, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2H-1-Benzopyran, 2,2-dimethyl-
- 2H-1-Benzopyran, 3,4-dihydro-
- 2H-1-Benzopyran-3-carboxylic acid, 6-bromo-3,4-dihydro-
Comparison: Compared to these similar compounds, 2H-1-Benzopyran-2,3-dicarboxylic acid, 6-nitro-, dimethyl ester is unique due to its nitro group and ester functionalities. These groups contribute to its distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, while the ester groups facilitate its incorporation into more complex molecular frameworks .
Propriétés
Numéro CAS |
428517-42-4 |
|---|---|
Formule moléculaire |
C13H11NO7 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
dimethyl 6-nitro-2H-chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H11NO7/c1-19-12(15)9-6-7-5-8(14(17)18)3-4-10(7)21-11(9)13(16)20-2/h3-6,11H,1-2H3 |
Clé InChI |
ZMNWWXJEIUOSEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
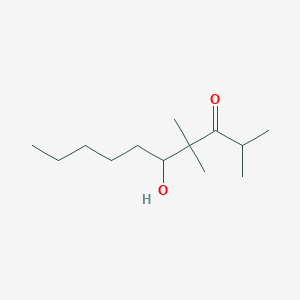
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
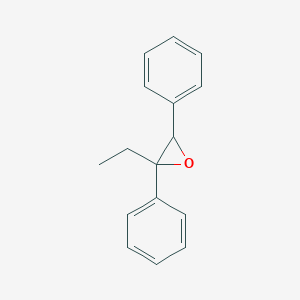
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
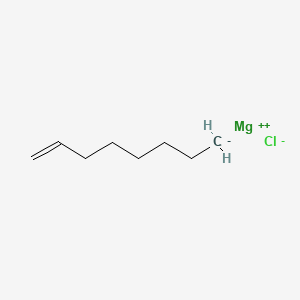
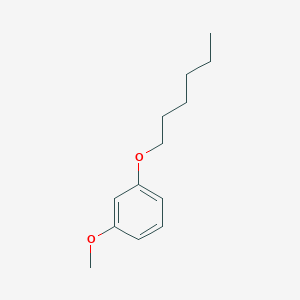
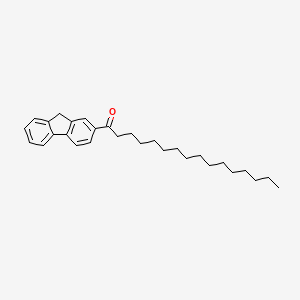
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
